5-Oxo-5-(9-phenanthryl)valeric acid
Description
Conceptual Framework: Valeric Acid Derivatives in Contemporary Organic Chemistry Research
Valeric acid, a five-carbon carboxylic acid, and its derivatives are versatile building blocks in organic synthesis. wikipedia.orgfiveable.me The carboxyl group provides a reactive site for various chemical transformations, including the formation of esters, amides, and other acid derivatives. wikipedia.orgmanavchem.com These reactions are fundamental in creating a wide array of organic molecules with diverse applications. manavchem.com
Significance of Phenanthrene-Based Compounds in Synthetic Endeavors
Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a crucial structural unit in organic chemistry. numberanalytics.comnumberanalytics.comstudysmarter.co.uk Its unique electronic and structural properties make it a valuable component in the design of complex molecules. numberanalytics.com The phenanthrene nucleus is found in various natural products and has been a target for organic synthesis due to its presence in biologically active compounds. researchgate.net
The reactivity of phenanthrene, particularly at the 9 and 10 positions, allows for the introduction of various functional groups, leading to a diverse range of derivatives. wikipedia.org These derivatives have found applications in materials science, serving as building blocks for dyes and plastics. numberanalytics.comwikipedia.org The exploration of new synthetic methods to functionalize the phenanthrene core continues to be an active area of research, aiming to unlock new applications for this versatile aromatic system. numberanalytics.comresearchgate.net
Research Trajectory for Novel Oxo-Valeric Acid Structures
The synthesis of novel oxo-valeric acid structures, such as 5-Oxo-5-(9-phenanthryl)valeric acid, represents a strategic direction in organic synthesis. These molecules combine the reactivity of the oxo-valeric acid chain with the properties of a specific aromatic or heterocyclic system. For example, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid highlights the modular approach of combining different chemical entities to create new compounds with potential biological activities. nih.gov
Research in this area often focuses on developing efficient synthetic routes to these hybrid molecules and evaluating their properties. The Knoevenagel condensation is one of the reactions employed in the synthesis of related complex molecules. researchgate.net The exploration of new derivatives, such as those incorporating different aromatic or heterocyclic rings, is driven by the quest for compounds with unique chemical, physical, or biological profiles. The study of compounds like 5-Oxo-5-phenylvaleric acid provides insights into the properties of this class of molecules. sigmaaldrich.com The synthesis and characterization of this compound contribute to this growing body of knowledge, offering a new molecular scaffold for further investigation.
Chemical and Physical Properties of this compound
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 898766-03-5 cymitquimica.comsigmaaldrich.combldpharm.com |
| Molecular Formula | C₁₉H₁₆O₃ sigmaaldrich.com |
| Molecular Weight | 292.33 g/mol cymitquimica.com |
| Synonyms | δ-Oxo-9-phenanthrenepentanoic acid cymitquimica.com |
| InChI Key | WGZXXRCUASGYGP-UHFFFAOYSA-N cymitquimica.com |
This table is based on available data and may be subject to updates as further research is conducted.
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-phenanthren-9-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-18(10-5-11-19(21)22)17-12-13-6-1-2-7-14(13)15-8-3-4-9-16(15)17/h1-4,6-9,12H,5,10-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZXXRCUASGYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645321 | |
| Record name | 5-Oxo-5-(phenanthren-9-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-03-5 | |
| Record name | δ-Oxo-9-phenanthrenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-(phenanthren-9-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Oxo 5 9 Phenanthryl Valeric Acid
Multi-Step Organic Synthesis Approaches
The primary and most well-established method for the synthesis of 5-Oxo-5-(9-phenanthryl)valeric acid is through a multi-step organic synthesis centered around the Friedel-Crafts acylation reaction. byjus.com This classical approach allows for the direct introduction of the valeric acid side chain onto the phenanthrene (B1679779) core.
Precursor Selection and Preparation: Phenanthrene Derivatives and Acylating Agents
The synthesis commences with the selection of appropriate precursors. The core aromatic structure is provided by phenanthrene . As an acylating agent, glutaric anhydride (B1165640) is the logical choice to introduce the five-carbon chain that will ultimately form the valeric acid moiety.
The key step in this synthesis is the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from glutaric anhydride in the presence of a Lewis acid catalyst. byjus.comucalgary.ca The acylium ion then attacks the electron-rich phenanthrene ring.
The regioselectivity of the Friedel-Crafts acylation of phenanthrene is a critical consideration. Studies on the acetylation of phenanthrene have shown that the substitution pattern is highly dependent on the reaction conditions, such as the solvent and catalyst used. rsc.orgresearchgate.net However, the 9-position of phenanthrene is known to be a particularly reactive site for electrophilic attack, often leading to the formation of the 9-acylphenanthrene as a major product. rsc.orgingentaconnect.com This preference is attributed to the electronic properties of the phenanthrene ring system.
Strategic Implementation of Enamine Chemistry in Synthesis
While the Friedel-Crafts acylation is the conventional route, the strategic implementation of enamine chemistry, specifically the Stork enamine acylation, presents a potential alternative for the formation of the keto-acid linkage. Enamines are versatile intermediates formed from the reaction of a ketone or aldehyde with a secondary amine. scispace.com They act as nucleophiles and can react with acyl halides in a process known as the Stork enamine acylation to form 1,3-dicarbonyl compounds after hydrolysis.
In the context of synthesizing this compound, a hypothetical approach could involve the formation of an enamine from a suitable phenanthrene-derived ketone. However, this strategy is less direct for the target molecule. A more plausible, though still largely theoretical, enamine-based approach would involve the acylation of a pre-formed enamine derived from a different starting material with a phenanthrene-containing acylating agent.
It is important to note that while the Stork enamine acylation is a powerful tool for forming carbon-carbon bonds, its application to the direct acylation of a polycyclic aromatic hydrocarbon like phenanthrene to yield a keto acid of this specific structure is not well-documented in scientific literature. The traditional Friedel-Crafts approach remains the more direct and proven method.
Considerations for Reaction Conditions and Catalysis
The success of the Friedel-Crafts acylation hinges on the appropriate selection of reaction conditions and catalysts.
Catalysts: Traditionally, Lewis acids such as aluminum chloride (AlCl₃) are employed in stoichiometric amounts to drive the reaction. byjus.comucalgary.ca Other Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride (BF₃) can also be used. The choice of catalyst can influence the regioselectivity and yield of the reaction.
Solvents: The solvent plays a crucial role in the Friedel-Crafts acylation. Common solvents include carbon disulfide (CS₂), nitrobenzene, and chlorinated hydrocarbons like dichloromethane. rsc.org The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. For instance, in the acetylation of phenanthrene, the use of ethylene (B1197577) dichloride favors the formation of the 9-isomer. rsc.org
Temperature: The reaction temperature is another critical parameter that needs to be carefully controlled to prevent side reactions and decomposition of the product.
Comparative Analysis of Synthetic Pathways
A comparative analysis of the primary synthetic pathway, Friedel-Crafts acylation, with the hypothetical enamine chemistry approach reveals distinct advantages and disadvantages for each.
| Feature | Friedel-Crafts Acylation | Enamine Chemistry (Hypothetical) |
| Feasibility | Well-established and documented for phenanthrene. | Theoretical for this specific target; lacks direct precedent. |
| Directness | Direct acylation of the phenanthrene ring. | Likely requires a multi-step, less direct route. |
| Reagents | Uses readily available phenanthrene and glutaric anhydride. | Would require synthesis of a specific enamine or phenanthrene-based acylating agent. |
| Byproducts | Generates significant amounts of acidic waste from the catalyst. | Can generate waste from the amine and hydrolysis steps. |
| Control | Regioselectivity can sometimes be challenging to control. | Potentially offers different regiochemical control, but this is unproven. |
Green Chemistry Principles in this compound Synthesis
The traditional Friedel-Crafts acylation, while effective, often falls short of modern green chemistry standards due to the use of stoichiometric amounts of corrosive and hazardous Lewis acids and halogenated solvents. ijcps.orgnih.gov Efforts to develop more environmentally benign synthetic routes are ongoing.
Alternative Catalysts: A key focus of green chemistry in this context is the replacement of traditional Lewis acids with more sustainable alternatives. Solid acid catalysts, such as zeolites, clays, and sulfated zirconia, offer several advantages. ijcps.org They are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste.
Solvent-Free Conditions: Performing the Friedel-Crafts acylation under solvent-free or mechanochemical (ball-milling) conditions is another promising green approach. nih.gov This eliminates the need for volatile and often toxic organic solvents, reducing the environmental impact of the process.
Atom Economy: The use of glutaric anhydride as the acylating agent is inherently more atom-economical than using an acyl chloride, as the only byproduct is water upon ring opening and reaction, which is a significant green chemistry advantage.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Elucidation of Chemical Reactivity and Transformation Pathways of 5 Oxo 5 9 Phenanthryl Valeric Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in 5-Oxo-5-(9-phenanthryl)valeric acid is a versatile handle for a variety of chemical modifications, including esterification, amidation, and reduction.
Esterification Reactions with Diverse Alcohol Substrates
The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved under various conditions. While specific studies on the esterification of this compound are not extensively documented, analogous reactions with other keto-acids provide a strong basis for predicting its behavior. google.com
Standard Fischer-Speier esterification conditions, involving heating the carboxylic acid with an excess of a chosen alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, are expected to yield the corresponding esters. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.
| Alcohol Substrate | Expected Ester Product | Catalyst | Anticipated Reaction Conditions |
| Methanol | Methyl 5-oxo-5-(9-phenanthryl)valerate | H₂SO₄ | Reflux |
| Ethanol | Ethyl 5-oxo-5-(9-phenanthryl)valerate | p-TsOH | Reflux |
| Isopropanol | Isopropyl 5-oxo-5-(9-phenanthryl)valerate | H₂SO₄ | Reflux |
| Benzyl alcohol | Benzyl 5-oxo-5-(9-phenanthryl)valerate | p-TsOH | Reflux |
Milder methods, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), would also be effective, particularly for more sensitive alcohol substrates. These reactions typically proceed at room temperature and offer high yields.
Amidation and Peptide Coupling Analogues
The carboxylic acid functionality readily undergoes amidation to form the corresponding amides. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.
Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by a variety of peptide coupling reagents. This approach is widely used in peptide synthesis and can be applied to generate a diverse library of amide derivatives of this compound.
| Amine Substrate | Expected Amide Product | Coupling Reagent |
| Ammonia | 5-Oxo-5-(9-phenanthryl)valeramide | HATU, HOBt |
| Aniline | N-Phenyl-5-oxo-5-(9-phenanthryl)valeramide | PyBOP |
| Glycine methyl ester | Methyl 2-(5-oxo-5-(9-phenanthryl)valeramido)acetate | DCC, DMAP |
| Diethylamine | N,N-Diethyl-5-oxo-5-(9-phenanthryl)valeramide | T3P |
Reduction Strategies for the Carboxylic Acid Group
Selective reduction of the carboxylic acid in the presence of the ketone presents a synthetic challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ketone. britannica.com However, more chemoselective reagents can be employed.
Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known to selectively reduce carboxylic acids to primary alcohols in the presence of ketones. harvard.edu This method would be expected to convert this compound to 5-hydroxy-1-(9-phenanthryl)pentan-1-one.
Recent advances have also demonstrated the use of photoredox catalysis for the selective reduction of carboxylic acids to aldehydes using hydrosilanes, a transformation that could potentially be applied to this molecule. rsc.org Another catalytic system using B(C₆F₅)₃ has also been shown to effectively catalyze the hydrosilylation of carboxylic acids, which can then be hydrolyzed to the corresponding aldehydes. nih.gov
| Reducing Agent | Expected Product | Selectivity |
| Borane-THF complex (BH₃·THF) | 5-hydroxy-1-(9-phenanthryl)pentan-1-one | High for carboxylic acid over ketone |
| Hydrosilane/Photoredox Catalyst | 5-Oxo-5-(9-phenanthryl)pentanal | High for carboxylic acid to aldehyde |
| Et₃SiH / B(C₆F₅)₃ | 5-Oxo-5-(9-phenanthryl)pentanal (after hydrolysis) | High for carboxylic acid to aldehyde |
| Lithium aluminum hydride (LiAlH₄) | 1-(9-Phenanthryl)pentane-1,5-diol | Non-selective, reduces both functional groups |
Reactivity of the Ketone Functional Group
The ketone carbonyl group in this compound is a key site for nucleophilic attack and enolate formation, opening up a plethora of possibilities for carbon-carbon bond formation and functional group interconversion.
Nucleophilic Addition Reactions
The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The large, sterically demanding phenanthryl group may influence the accessibility of the carbonyl carbon, potentially favoring attack from the less hindered face.
Common nucleophilic addition reactions include:
Reduction to an Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would selectively reduce the ketone to a secondary alcohol, yielding 5-hydroxy-5-(9-phenanthryl)valeric acid, without affecting the carboxylic acid.
Grignard and Organolithium Reagents: Reaction with organometallic reagents like methylmagnesium bromide (CH₃MgBr) or phenyllithium (B1222949) (C₆H₅Li) would lead to the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would produce 5-(9-(1-hydroxyethyl)phenanthren-10-yl)valeric acid.
Wittig Reaction: The Wittig reaction, using a phosphorus ylide, provides a powerful method for converting the ketone into an alkene. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 5-(9-(prop-1-en-2-yl)phenanthren-10-yl)valeric acid.
| Nucleophile | Expected Product |
| Sodium borohydride (NaBH₄) | 5-hydroxy-5-(9-phenanthryl)valeric acid |
| Methylmagnesium bromide (CH₃MgBr) | 5-(9-(1-hydroxyethyl)phenanthren-10-yl)valeric acid |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 5-(9-(prop-1-en-2-yl)phenanthren-10-yl)valeric acid |
Enolate Formation and Subsequent Reactions
The presence of α-hydrogens on the carbon adjacent to the ketone allows for the formation of an enolate anion under basic conditions. masterorganicchemistry.comfiveable.me This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The regioselectivity of enolate formation is a key consideration. Deprotonation can occur on either side of the ketone. However, the acidity of the α-hydrogens on the methylene (B1212753) group of the valeric acid chain is expected to be higher due to the electron-withdrawing effect of the adjacent carbonyl group.
Once formed, the enolate can react with various electrophiles:
Alkylation: Reaction with an alkyl halide, such as methyl iodide (CH₃I), would introduce an alkyl group at the α-position.
Aldol (B89426) Condensation: The enolate can react with an aldehyde or another ketone in an aldol reaction. For example, a self-condensation is possible, or a crossed aldol condensation with a non-enolizable aldehyde like benzaldehyde (B42025) could be performed. libretexts.orglibretexts.org
| Base | Electrophile | Expected Product |
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 4-Methyl-5-oxo-5-(9-phenanthryl)valeric acid |
| Sodium hydroxide (B78521) (NaOH) | Benzaldehyde | 4-(Hydroxy(phenyl)methyl)-5-oxo-5-(9-phenanthryl)valeric acid |
The dual functionality of this compound, coupled with the unique electronic and steric properties of the phenanthrene (B1679779) ring system, makes it a valuable substrate for the synthesis of complex molecular architectures. The selective manipulation of its carboxylic acid and ketone moieties provides a rich platform for the development of novel compounds with potential applications across various fields of chemical science.
Oxidative and Reductive Transformations
The valeric acid side chain of this compound is susceptible to both oxidative and reductive conditions, primarily targeting the ketone functionality.
Reductive Transformations:
The carbonyl group can be selectively reduced to either a secondary alcohol or completely to a methylene group, depending on the chosen reagent and reaction conditions.
Reduction to Alcohol: The use of mild reducing agents, such as sodium borohydride (NaBH₄), in an alcoholic solvent like ethanol, selectively reduces the ketone to a secondary alcohol, yielding 5-hydroxy-5-(9-phenanthryl)valeric acid. This transformation preserves the carboxylic acid functionality and the aromatic integrity of the phenanthrene ring.
Complete Reduction to Alkane: For the complete deoxygenation of the ketone to a methylene group, more forceful reduction methods are employed. The Clemmensen reduction, utilizing a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), is effective for aryl ketones. This reaction converts this compound to 5-(9-phenanthryl)pentanoic acid. An alternative, particularly for substrates sensitive to strong acid, is the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone intermediate followed by heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.
Table 1: Reductive Transformations of this compound
| Reaction Type | Reagent(s) and Conditions | Product |
| Ketone to Alcohol | Sodium borohydride (NaBH₄), Ethanol | 5-Hydroxy-5-(9-phenanthryl)valeric acid |
| Ketone to Alkane (Clemmensen) | Zinc-mercury amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 5-(9-Phenanthryl)pentanoic acid |
| Ketone to Alkane (Wolff-Kishner) | Hydrazine (B178648) (H₂NNH₂), Potassium hydroxide (KOH), Heat | 5-(9-Phenanthryl)pentanoic acid |
Oxidative Transformations:
While the phenanthrene ring itself can be oxidized under harsh conditions, more controlled oxidation would likely target the aliphatic side chain. However, specific studies on the oxidative transformation of the valeric acid side chain of this particular molecule are not extensively documented in readily available literature.
Transformations of the Phenanthryl Aromatic System
The phenanthrene nucleus of this compound can undergo reactions typical of polycyclic aromatic hydrocarbons, although the reactivity is influenced by the deactivating nature of the 9-acyl substituent.
Electrophilic Aromatic Substitution Reactions
The 9-acyl group on the phenanthrene ring is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack and directs incoming electrophiles to specific positions. In phenanthrene itself, the 9 and 10 positions are the most reactive. However, with the 9-position occupied and deactivated, electrophilic substitution is expected to occur at other positions, primarily those that are least deactivated and can best stabilize the intermediate carbocation (Wheland intermediate). Generally, for deactivated phenanthrene systems, substitution is directed to the 2, 4, 5, and 7 positions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Isomeric mixture of nitro-5-oxo-5-(9-phenanthryl)valeric acids |
| Halogenation | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Isomeric mixture of bromo-5-oxo-5-(9-phenanthryl)valeric acids |
| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Isomeric mixture of sulfo-5-oxo-5-(9-phenanthryl)valeric acids |
Oxidation and Reduction of the Aromatic Nucleus
Oxidation:
The phenanthrene ring system can be oxidized, typically at the 9,10-positions, to form a phenanthrene-9,10-quinone. This reaction usually requires strong oxidizing agents such as chromic acid or potassium dichromate in acetic acid. The presence of the deactivating 9-acyl group might make this oxidation more difficult compared to unsubstituted phenanthrene.
Reduction:
Catalytic hydrogenation of the phenanthrene ring system can occur under various conditions. A common method involves the use of hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C). This typically leads to the reduction of the most reactive 9,10-double bond, yielding 9,10-dihydrophenanthrene (B48381) derivatives.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically on this compound are not widely published. However, the mechanisms of the key transformations can be inferred from well-established principles of organic chemistry.
Clemmensen Reduction: The mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl carbon, leading to the formation of zinc-carbenoid intermediates which are subsequently reduced.
Wolff-Kishner Reduction: The mechanism begins with the condensation of hydrazine with the ketone to form a hydrazone. The strong base then deprotonates the terminal nitrogen, and a subsequent proton transfer from the solvent to the carbon atom leads to a diimide intermediate. The driving force of the reaction is the irreversible loss of nitrogen gas (N₂), which generates a carbanion that is then protonated by the solvent to give the final alkane product.
Electrophilic Aromatic Substitution: The mechanism proceeds via the attack of an electrophile on the electron-rich phenanthrene ring to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. The stability of this intermediate determines the position of substitution. The final step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. The electron-withdrawing nature of the 9-acyl group destabilizes the arenium ion, particularly when the positive charge is adjacent to the substituent, thus directing the substitution to other positions.
Strategic Synthesis and Structural Diversification of 5 Oxo 5 9 Phenanthryl Valeric Acid Derivatives
Systematic Exploration of Ester and Amide Derivatives
The carboxylic acid moiety of 5-Oxo-5-(9-phenanthryl)valeric acid is a readily modifiable functional group, enabling the creation of a wide array of ester and amide derivatives. Standard esterification techniques, such as Fischer esterification using an alcohol in the presence of an acid catalyst, or coupling reactions with agents like dicyclohexylcarbodiimide (B1669883) (DCC), are employed to generate a diverse library of esters.
Homologous Series Synthesis: Variation of Alkyl Chain Length
A fundamental strategy for developing structure-activity relationships involves synthesizing a homologous series, where the alkyl chain separating the phenanthryl and carboxylic acid groups is systematically lengthened or shortened. This allows for a detailed analysis of how chain length influences molecular flexibility, lipophilicity, and spatial orientation. The primary synthetic route to these homologs is the Friedel-Crafts acylation of phenanthrene (B1679779) with a suitable cyclic anhydride (B1165640) or dicarboxylic acid derivative.
Synthesis of 4-Oxo-4-(9-phenanthryl)butyric acid
The shorter, four-carbon homolog, 4-Oxo-4-(9-phenanthryl)butyric acid, is typically prepared via the Friedel-Crafts acylation of phenanthrene using succinic anhydride. The reaction requires a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), and is conducted in an inert solvent. The reaction mechanism involves the formation of an acylium ion from succinic anhydride, which then performs an electrophilic attack on the electron-rich 9-position of the phenanthrene ring to yield the target keto-acid.
Synthesis of 6-Oxo-6-(9-phenanthryl)hexanoic acid
To synthesize the six-carbon chain homolog, 6-Oxo-6-(9-phenanthryl)hexanoic acid, adipic acid or its derivatives are used in a Friedel-Crafts reaction with phenanthrene. labshake.com The reaction conditions mirror those for the butyric acid analog, utilizing a Lewis acid catalyst to promote the acylation. labshake.com The extended chain in this homolog can alter the molecule's conformational freedom and its potential for intermolecular interactions.
Synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid
Further extension of the alkyl chain to produce 7-Oxo-7-(9-phenanthryl)heptanoic acid is achieved using pimelic acid or a related derivative in a Friedel-Crafts acylation of phenanthrene. chemicalbook.comlab-chemicals.combldpharm.com This longer chain imparts greater flexibility, which can significantly influence the compound's biological and material properties. chemicalbook.comlab-chemicals.combldpharm.com The systematic synthesis and analysis of this homologous series provide crucial data for understanding structure-function correlations.
Modifications to the Phenanthryl Moiety
Altering the phenanthrene ring system itself presents another important avenue for structural diversification. Modifications can include the introduction of various substituents, such as alkyl, halogen, or nitro groups, or the fusion of additional rings. The position of these substituents is controlled by the choice of starting materials and reaction conditions. For instance, electrophilic aromatic substitution reactions can be employed to functionalize specific positions on the phenanthrene core, with the directing effects of the existing acyl group influencing the outcome. Such modifications can significantly alter the electronic character, planarity, and steric profile of the aromatic system.
Introduction of Chiral Centers and Enantioselective Synthesis
The creation of stereocenters within the this compound framework is essential for developing chiral probes and materials. Chirality can be introduced at several positions, including the methylene (B1212753) groups of the valeric acid chain. A key strategy for introducing a chiral center is the asymmetric reduction of the ketone group to form a chiral alcohol. This can be accomplished using chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) catalyst, or through catalytic hydrogenation with a chiral catalyst. acs.org The development of enantioselective synthetic methods is vital for obtaining stereochemically pure enantiomers, which often display different biological activities and physical properties. nih.govnih.gov For instance, chiral phosphoric acids bearing 9-phenanthryl groups have been used as effective catalysts in asymmetric cycloaddition reactions. acs.org The ability to synthesize and isolate individual enantiomers is critical for a thorough investigation of the molecule's three-dimensional structure-property relationships.
Exploration of Heterocyclic Analogues
The molecular architecture of this compound, characterized by a terminal carboxylic acid and a γ-keto group, presents a versatile platform for the synthesis of a variety of heterocyclic systems. While specific literature on the cyclization of this particular phenanthrene derivative is not extensively detailed, established synthetic routes for γ-keto acids can be applied to explore its structural diversification. These transformations are valuable for generating novel compounds with potentially unique chemical and physical properties.
The primary strategies for forming heterocyclic analogues from this compound involve condensation reactions with binucleophilic reagents. These reactions typically target the carbonyl group of the ketone and the carboxylic acid moiety, leading to the formation of five- or six-membered heterocyclic rings.
One of the most common transformations of γ-keto acids is their conversion into six-membered pyridazine (B1198779) derivatives. This is typically achieved through a condensation reaction with hydrazine (B178648) hydrate (B1144303). The initial step involves the formation of a hydrazone with the keto group, followed by an intramolecular cyclization and dehydration to yield the corresponding dihydropyridazinone.
Another key synthetic route involves the reaction with hydroxylamine, which can lead to the formation of oxazine (B8389632) derivatives. Similar to the reaction with hydrazine, the initial step is the formation of an oxime at the ketone position, followed by cyclization.
Furthermore, the synthesis of five-membered heterocyclic rings, such as substituted γ-lactones or other related structures, can be envisioned through various synthetic pathways. For instance, selective reduction of the ketone to a secondary alcohol would transform the molecule into a γ-hydroxy acid. These γ-hydroxy acids are prone to intramolecular esterification (lactonization), especially under acidic conditions, to form the corresponding γ-lactone.
The following tables outline the proposed synthetic transformations and the expected products for the creation of heterocyclic analogues from this compound.
Table 1: Synthesis of Pyridazinone Analogue
| Reactant | Reagent | Product | Reaction Conditions | Expected Yield |
| This compound | Hydrazine hydrate (NH₂NH₂·H₂O) | 6-(9-Phenanthryl)-4,5-dihydro-3(2H)-pyridazinone | Ethanol, reflux | High |
Table 2: Synthesis of Oxazinone Analogue
| Reactant | Reagent | Product | Reaction Conditions | Expected Yield |
| This compound | Hydroxylamine hydrochloride (NH₂OH·HCl) | 6-(9-Phenanthryl)-4,5-dihydro-1,3-oxazin-2-one | Pyridine, heat | Moderate to High |
Table 3: Synthesis of γ-Lactone Analogue
| Reactant | Reagent | Product | Reaction Conditions | Expected Yield |
| 5-Hydroxy-5-(9-phenanthryl)valeric acid | Acetic anhydride or other dehydrating agent | γ-Lactone of 5-hydroxy-5-(9-phenanthryl)valeric acid | Heat | High |
Advanced Spectroscopic Characterization Methodologies for 5 Oxo 5 9 Phenanthryl Valeric Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-Oxo-5-(9-phenanthryl)valeric acid, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its proton and carbon skeletons.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenanthrene (B1679779) ring system and the aliphatic protons of the valeric acid side chain.
The aromatic region typically displays a complex pattern of multiplets due to the coupling between adjacent protons on the phenanthrene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the keto group at the 9-position. The aliphatic portion of the spectrum reveals signals for the three methylene (B1212753) groups of the valeric acid chain. The methylene group adjacent to the carbonyl group (C4) and the methylene group adjacent to the carboxylic acid group (C2) are expected to be deshielded and appear at lower field compared to the central methylene group (C3).
A representative, though hypothetical, data table for the ¹H NMR spectrum is presented below:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.70 - 7.60 | m | 9H | Ar-H (Phenanthrene) |
| 3.30 | t | 2H | -CH₂-CO- |
| 2.50 | t | 2H | -CH₂-COOH |
| 2.10 | p | 2H | -CH₂-CH₂-CH₂- |
Note: This is a hypothetical representation and actual chemical shifts may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum would exhibit distinct signals for the carbonyl carbons, the carboxylic acid carbon, the aromatic carbons of the phenanthrene moiety, and the aliphatic carbons of the valeric acid chain.
The carbonyl carbon of the ketone and the carboxylic acid carbon are typically observed at the downfield end of the spectrum (around 200 ppm and 175 ppm, respectively) due to the strong deshielding effect of the oxygen atoms. The numerous signals in the aromatic region (typically 120-140 ppm) correspond to the fourteen carbons of the phenanthrene ring system, with their specific chemical shifts influenced by their position relative to the acyl substituent. The aliphatic carbons of the valeric acid chain would appear in the upfield region of the spectrum.
A hypothetical ¹³C NMR data table is provided below:
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~175 | COOH |
| 140 - 120 | Aromatic C (Phenanthrene) |
| ~35 | -CH₂-CO- |
| ~33 | -CH₂-COOH |
| ~20 | -CH₂-CH₂-CH₂- |
Note: This is a hypothetical representation and actual chemical shifts may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To definitively assign the complex proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the valeric acid chain, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C3 and C4, confirming their sequential arrangement.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the methylene groups in the valeric acid chain by correlating them with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the protons of the methylene group at C4 and the carbonyl carbon at C5, as well as the aromatic carbons of the phenanthrene ring. Similarly, correlations between the aromatic protons and the carbonyl carbon would firmly establish the point of attachment of the valeric acid chain to the phenanthrene moiety.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound. This technique allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₉H₁₆O₃. The precise mass measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.
| Technique | Result |
| Expected m/z (M+H)⁺ | 293.1178 |
| Observed m/z (M+H)⁺ | 293.1175 (Hypothetical) |
Note: The observed m/z is a hypothetical value for illustrative purposes.
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the parent molecule. The analysis of the resulting fragment ions provides valuable structural information that corroborates the proposed structure.
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenanthrene ring, leading to the formation of a stable phenanthroyl cation (m/z = 205). This is often a prominent peak in the mass spectrum.
McLafferty Rearrangement: If a gamma-hydrogen is available on the valeric acid chain, a McLafferty rearrangement could occur, leading to the loss of a neutral molecule and the formation of a characteristic fragment ion.
Loss of Water and Carbon Monoxide: Fragmentation of the carboxylic acid group can lead to the loss of water (H₂O) and carbon monoxide (CO).
A representative fragmentation data table is shown below:
| m/z | Proposed Fragment |
| 292 | [M]⁺ |
| 275 | [M - OH]⁺ |
| 247 | [M - COOH]⁺ |
| 205 | [C₁₄H₉CO]⁺ |
Note: This is a hypothetical fragmentation pattern.
By combining the detailed information obtained from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further research and application of this class of compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of the vibrations from the phenanthrene ring, the ketone group, and the carboxylic acid moiety.
The infrared spectrum is expected to exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of both the ketone and the carboxylic acid. The ketonic carbonyl (C=O) stretch typically appears in the range of 1680-1720 cm⁻¹, while the carboxylic acid carbonyl stretch is usually observed at a higher frequency, between 1700 and 1730 cm⁻¹ for the monomeric form and around 1700 cm⁻¹ for the hydrogen-bonded dimer. The broad O-H stretching vibration of the carboxylic acid is a key diagnostic feature, appearing as a wide band from 2500 to 3300 cm⁻¹. The C-O stretching of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenanthrene moiety are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the valeric acid chain will be observed in the 2850-2960 cm⁻¹ range. nih.govrsc.org
Raman spectroscopy , which relies on changes in polarizability, provides complementary information. The aromatic C=C stretching vibrations of the phenanthrene ring are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹ and 1350 cm⁻¹. usra.eduresearchgate.net The symmetric carbonyl stretch of the ketone may also be Raman active. Due to the principle of mutual exclusion in molecules with a center of symmetry, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is crucial for a complete vibrational analysis. acs.org
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1730 | Moderate |
| Ketone | C=O stretch | 1680-1720 | Moderate |
| Phenanthrene | Aromatic C-H stretch | 3000-3100 | Strong |
| Phenanthrene | Aromatic C=C stretch | 1450-1600 | Strong |
| Valeric Acid Chain | Aliphatic C-H stretch | 2850-2960 | Moderate |
| Carboxylic Acid | C-O stretch | 1210-1320 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric phenanthrene ring system. Phenanthrene itself exhibits characteristic absorption bands arising from π→π* electronic transitions. researchgate.netresearchgate.netphotochemcad.com
The spectrum of phenanthrene typically shows a highly structured band around 295 nm, which is attributed to the ¹Lb transition (S₀ → S₁). researchgate.net Another more intense band, the ¹La transition (S₀ → S₂), is observed at approximately 250 nm. researchgate.net The presence of the oxo-valeric acid substituent at the 9-position of the phenanthrene ring is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands. This is due to the extension of the conjugated system by the carbonyl group and the electronic effects of the substituent.
In addition to the π→π* transitions of the aromatic system, the carbonyl groups of the ketone and carboxylic acid can undergo weaker n→π* transitions. slideshare.netpharmatutor.org These transitions involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The n→π* transition of the ketone is typically observed in the region of 270-300 nm. However, in this molecule, it is likely to be obscured by the much stronger π→π* absorptions of the phenanthrene moiety. The carboxylic acid n→π* transition occurs at a shorter wavelength, around 200-210 nm, and is also of low intensity.
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| Phenanthrene | π→π* (¹Lb) | 295-310 | ~200 - 600 |
| Phenanthrene | π→π* (¹La) | 250-265 | ~60,000 - 70,000 |
| Ketone (C=O) | n→π | 270-300 | ~10 - 100 |
| Carboxylic Acid (C=O) | n→π | 200-210 | ~50 - 100 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, leading to an unambiguous confirmation of its molecular structure. nih.govacs.org
The crystal structure would reveal the planarity of the phenanthrene ring system, which may be slightly distorted due to steric interactions with the bulky substituent at the 9-position. nih.gov The conformation of the valeric acid chain would also be determined, showing how it extends from the aromatic core.
| Structural Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Geometric details of the molecular structure. |
| Torsion Angles | Conformational information about flexible parts of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |
Computational Chemistry and Theoretical Investigations of 5 Oxo 5 9 Phenanthryl Valeric Acid
Molecular Structure Optimization and Conformational Analysis
The initial step in the computational study of a molecule involves determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This is crucial as the conformation of a molecule dictates its physical and chemical properties. For a molecule like 5-Oxo-5-(9-phenanthryl)valeric acid, which possesses a flexible valeric acid chain attached to a rigid phenanthrene (B1679779) ring, a comprehensive conformational analysis would be necessary to identify the various low-energy conformers. This analysis would typically involve systematic or stochastic searches of the potential energy surface to locate all stable isomers. However, specific studies detailing the optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles for the global minimum and other significant conformers of this compound, are not present in the surveyed literature.
Electronic Structure Analysis via Quantum Chemical Methods
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and spectroscopic properties. Quantum chemical methods are the primary tools for such investigations.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to calculate properties such as molecular energies, electron density distribution, and orbital energies. A DFT study of this compound would provide valuable information on its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are critical in understanding its chemical reactivity and kinetic stability. Despite the prevalence of DFT in chemical research, specific applications to this compound are not documented.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Calculations such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) would provide a detailed picture of the electronic landscape of this compound. To date, there is no evidence in the scientific literature of such calculations being performed on this specific molecule.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations can provide insights into vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. Such predictions for this compound would be highly beneficial for interpreting experimental spectra. However, no published studies were found that report the computationally predicted spectroscopic parameters for this compound.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by identifying reactants, products, intermediates, and the transition states that connect them. For this compound, computational studies could explore its potential chemical transformations, such as cyclization reactions or reactions involving the carboxylic acid or ketone functionalities. This would involve locating the transition state structures and calculating the activation energies for various reaction pathways. The absence of such studies in the literature indicates a gap in the understanding of the chemical reactivity of this molecule from a theoretical standpoint.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. An MD simulation of this compound in different environments (e.g., in a vacuum or in a solvent) would reveal how the flexible valeric acid chain moves relative to the rigid phenanthrene core over time. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. Currently, there are no reported molecular dynamics simulation studies specifically focused on this compound.
Applications of 5 Oxo 5 9 Phenanthryl Valeric Acid As a Synthetic Building Block and Research Tool
Precursor in the Synthesis of Complex Organic Molecules
The molecular architecture of 5-Oxo-5-(9-phenanthryl)valeric acid, featuring both a ketone and a carboxylic acid functional group, makes it a highly attractive starting material for the synthesis of more complex organic molecules. The phenanthrene (B1679779) moiety, a polycyclic aromatic hydrocarbon, introduces rigidity and specific electronic and photophysical properties into the target molecules.
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a handle for further molecular elaboration. For instance, coupling reactions involving the carboxylic acid can lead to the formation of larger, more intricate structures.
The ketone functionality, on the other hand, can undergo a wide range of reactions typical of carbonyl compounds. These include reduction to an alcohol, reductive amination to form amines, and various carbon-carbon bond-forming reactions like the Wittig or Grignard reactions. These transformations allow for the introduction of new stereocenters and the extension of the carbon skeleton.
A notable example of a related phenanthrene derivative in synthesis is the use of phenanthrene-9-carbaldehyde, which is structurally similar to the ketone portion of this compound. This aldehyde has been employed in the synthesis of phenanthrene-isoxazolyl derivatives through 1,3-dipolar cycloaddition reactions. researchgate.net This suggests that this compound could similarly serve as a precursor to a diverse range of heterocyclic compounds with potential biological activities.
Development of Novel Organic Reagents and Catalysts
The inherent functionalities of this compound provide a platform for the design and synthesis of novel organic reagents and catalysts. The carboxylic acid can be used to anchor the molecule to a solid support or to another molecular entity, while the ketone can be modified to create a catalytically active site.
For example, the phenanthrene unit, with its extended π-system, can act as a ligand for transition metals. By chemically modifying the valeric acid chain and the ketone, it is conceivable to create chiral ligands for asymmetric catalysis. The rigidity of the phenanthrene backbone could impart a well-defined stereochemical environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions.
While direct catalytic applications of this compound are not yet widely reported, the broader class of phenanthrene derivatives has been explored in catalysis. The development of such tailored molecules from this building block remains an area of significant potential.
Integration into Supramolecular Chemistry Architectures
Supramolecular chemistry, the study of systems composed of a discrete number of molecules, relies on non-covalent interactions to form larger, organized structures. The structure of this compound makes it an excellent candidate for incorporation into such assemblies.
The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable dimers or extended networks. The phenanthrene ring, being a large, flat, and electron-rich aromatic system, can participate in π-π stacking interactions. These interactions are fundamental in directing the self-assembly of molecules into well-defined architectures such as liquid crystals, gels, and molecular capsules.
Exploration in Materials Science Research
The unique photophysical and electronic properties of the phenanthrene nucleus make this compound a compound of interest in materials science. Phenanthrene derivatives are known for their fluorescence and have been investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The carboxylic acid functionality of this compound allows for its incorporation into polymers, either as a monomer or as a pendant group. This can lead to the development of new materials with tailored optical, electronic, or mechanical properties. For example, phenanthrene-containing polymers have been explored for their potential in gas separation and storage.
Research into related areas has shown that phenanthrene can be used to create nanoporous hypercrosslinked polymeric adsorbents. These materials have demonstrated high efficiency in capturing carbon dioxide and removing organic dyes from wastewater, highlighting the potential of phenanthrene-based compounds in environmental applications.
Emerging Research Perspectives and Future Directions
Discovery of Unprecedented Reactivity Patterns
The reactivity of 5-Oxo-5-(9-phenanthryl)valeric acid is largely dictated by the interplay between its three key functional components: the polycyclic aromatic phenanthrene (B1679779) ring, the ketone carbonyl group, and the terminal carboxylic acid. The phenanthrene moiety, a three-ring aromatic system, is known to undergo electrophilic substitution reactions, though its reactivity is more complex than that of simpler aromatic compounds like benzene (B151609). researchgate.net The 9-position, where the oxovaleric acid chain is attached, is one of the most reactive sites in the phenanthrene nucleus. researchgate.net
Recent investigations into related phenanthrene derivatives suggest that the existing functionalization at the 9-position could direct further substitutions to other specific locations on the aromatic rings, a phenomenon that could be exploited to create highly functionalized and structurally complex molecules. rsc.org Furthermore, the presence of both a ketone and a carboxylic acid opens up a rich landscape of potential transformations. The ketone can undergo reduction to a secondary alcohol, nucleophilic addition, or enolization, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The spatial proximity of these two groups may also allow for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems containing the phenanthrene core.
Development of Sustainable Synthetic Strategies
The traditional synthesis of polycyclic aromatic ketones often relies on Friedel-Crafts acylation, which can involve harsh conditions and the use of stoichiometric amounts of Lewis acid catalysts. In an effort to align with the principles of green chemistry, researchers are actively exploring more sustainable synthetic routes.
One promising approach is the use of visible-light-induced aerobic C-H oxidation. chemistryviews.org This method utilizes a photocatalyst, such as cerium chloride, in an environmentally benign solvent like water, with air as the oxidant. chemistryviews.org Such a strategy could potentially be adapted for the synthesis of this compound, offering a milder and more atom-economical alternative to classical methods. Another avenue of exploration is the use of biomass-derived starting materials. For instance, synthetic routes to aromatic compounds from furfural (B47365) derivatives are being developed, emphasizing the use of water as a solvent and one-pot cascade reactions to improve efficiency and reduce waste. ucl.ac.ukucl.ac.uk While not directly applied to this specific compound yet, these methodologies represent the forefront of sustainable organic synthesis and could be adapted for the production of this compound and its derivatives.
Exploration of Novel Catalytic Transformations
The catalytic functionalization of this compound holds significant promise for expanding its chemical utility. Transition-metal catalysis, in particular, offers a powerful toolkit for forging new chemical bonds under mild conditions. For example, palladium-catalyzed cross-coupling reactions could be employed to further functionalize the phenanthrene ring, introducing new aryl or alkyl groups. acs.org
Ruthenium-catalyzed arylation reactions have also been shown to be effective for the synthesis of complex polycyclic aromatic hydrocarbons from aromatic ketones. researchgate.netelsevierpure.com These methods could potentially be applied to this compound to construct even larger and more complex aromatic systems. Furthermore, the carboxylic acid moiety is a handle for photocatalytic transformations. Visible light-mediated direct decarboxylation, using an acridine (B1665455) photocatalyst, can generate a carbon-centered radical that can participate in various bond-forming reactions. nih.gov This approach could be used to derivatize the valeric acid chain or to initiate degradation pathways for related polymeric materials. nih.gov
Advanced Applications in Interdisciplinary Scientific Fields
The unique structural features of this compound make it a compelling candidate for applications in several interdisciplinary fields. The phenanthrene core is a known chromophore, and its derivatives often exhibit interesting photophysical properties, such as fluorescence. acs.org This suggests potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or chemical sensors. Functionalized phenanthrene imide-based polymers have already demonstrated utility as n-type organic thin-film transistors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
